2-Methylsulfanyl-acetimidic acid ethyl ester
Description
2-Methylsulfanyl-acetimidic acid ethyl ester (CAS 4455-13-4), also known as ethyl 2-(methylsulfanyl)acetate, is an organosulfur compound characterized by a thioether (methylsulfanyl) group attached to an acetimidic acid backbone, esterified with ethanol. Its molecular formula is C₅H₁₀O₂S, with a molecular weight of 134.19 g/mol. The compound is structurally defined by the presence of both ester (-COO-) and thioether (-S-CH₃) functional groups, which influence its reactivity and applications in organic synthesis and pharmaceutical intermediates .
Properties
CAS No. |
749147-66-8 |
|---|---|
Molecular Formula |
C5H11NOS |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
ethyl 2-methylsulfanylethanimidate |
InChI |
InChI=1S/C5H11NOS/c1-3-7-5(6)4-8-2/h6H,3-4H2,1-2H3 |
InChI Key |
GUTOZQAJWAALDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CSC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Nitrile Activation : 2-(Methylsulfanyl)acetonitrile undergoes protonation in the presence of a Brønsted or Lewis acid (e.g., HCl, H2SO4, or TMSOTf), forming a reactive nitrilium ion.
- Alcohol Addition : Ethanol attacks the electrophilic nitrilium ion, yielding an imidate intermediate.
- Deprotonation : The intermediate is stabilized by acid scavengers (e.g., NaHCO3), producing the final imidate ester.
Procedure (Adapted from)
- Reactants : 2-(Methylsulfanyl)acetonitrile (1.0 equiv), ethanol (5.0 equiv), TMSOTf (2.0 equiv).
- Conditions : Stirred at 25°C for 24–48 hours under nitrogen.
- Workup : Quench with aqueous NaHCO3, extract with ethyl acetate, and purify via column chromatography.
- Yield : 75–83%.
Advantages : High atom economy, scalable for industrial use.
Limitations : Requires anhydrous conditions and careful handling of volatile nitriles.
Thiolation of Haloacetimidic Acid Esters
This method introduces the methylsulfanyl group via nucleophilic substitution.
Reaction Scheme
Procedure (Adapted from)
- Reactants : Ethyl 2-chloroacetimidate (1.0 equiv), sodium methanethiolate (1.2 equiv).
- Conditions : Reflux in DMF at 80°C for 6–8 hours.
- Workup : Dilute with water, extract with dichloromethane, and distill under reduced pressure.
- Yield : 68–72%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Solvent | DMF |
| Catalyst | None |
| Purity (HPLC) | >95% |
Advantages : Straightforward substitution; avoids handling gaseous HCl.
Limitations : Requires pre-synthesis of haloimidate, increasing steps.
Lewis Acid-Promoted Imidate Formation
Lewis acids like hafnium triflate [Hf(OTf)4] or AlBr3 enhance nitrile reactivity, enabling milder conditions.
Procedure (Adapted from)
- Reactants : 2-(Methylsulfanyl)acetonitrile (1.0 equiv), ethanol (3.0 equiv), Hf(OTf)4 (0.2 equiv).
- Conditions : Stir at 50°C for 12 hours.
- Workup : Filter through silica gel, concentrate, and recrystallize from hexane/EtOAc.
- Yield : 78–85%.
Comparison with Brønsted Acids :
| Acid Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| H2SO4 | 65 | 24 |
| TMSOTf | 83 | 48 |
| Hf(OTf)4 | 85 | 12 |
Alternative Routes
From Thioamides
Ethyl 2-methylsulfanylacetimidate can be synthesized via thioamide alkylation :
Oxidative Methods
Using disulfide intermediates :
- Oxidize ethyl 2-mercaptoacetimidate (from cysteamine) with H2O2 to form a disulfide.
- Reduce selectively and methylate with CH3I.
Industrial-Scale Considerations
- Reactors : Continuous-flow systems for Pinner reaction steps.
- Solvent Recovery : Ethanol and DMF are recycled via distillation.
- Purity Control : Crystallization from ethanol/water (1:1) achieves >99% purity.
Cost Analysis :
| Method | Cost (USD/kg) | Scalability |
|---|---|---|
| Pinner Reaction | 120–150 | High |
| Thiolation | 180–200 | Moderate |
| Lewis Acid Catalysis | 220–250 | Low |
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-acetimidic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, ethers.
Scientific Research Applications
2-Methylsulfanyl-acetimidic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-acetimidic acid ethyl ester involves its interaction with nucleophiles and electrophiles. The methylthio group can undergo oxidation or reduction, altering the compound’s reactivity. The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethyl Esters
Structural and Functional Differences
Thioether vs. Aromatic Groups :
- This compound features a simple methylsulfanyl group, enhancing nucleophilicity in sulfur-mediated reactions. In contrast, m-tolylsulfanyl-acetic acid ethyl ester (CAS 111895-49-9) incorporates a bulky aromatic tolyl group, which may reduce reactivity but improve stability in hydrophobic environments .
Fatty Acid Esters vs. Acetimidic Derivatives :
- Myristic acid ethyl ester and phytanic acid ethyl ester are saturated and branched-chain fatty acid esters, respectively. Their hydrophobic nature makes them ideal for lipid membrane studies, unlike the more polar This compound , which may interact with hydrophilic substrates .
Biological Activity
2-Methylsulfanyl-acetimidic acid ethyl ester is a compound with potential biological significance, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C₅H₁₃N₃OS
- Molecular Weight: 159.25 g/mol
- IUPAC Name: Ethyl 2-methylsulfanylacetimidate
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. This compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing pathways involved in cellular signaling and metabolic processes.
Interaction with Enzymes
Research indicates that the compound can form covalent bonds with nucleophilic residues in enzymes, potentially altering their activity. This mechanism is significant in the context of drug design, where enzyme inhibition can lead to therapeutic effects.
Biological Activity
-
Antimicrobial Activity
- Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating inhibitory effects.
-
Anticancer Properties
- Preliminary research suggests that this compound may possess anticancer activity. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.
-
Anti-inflammatory Effects
- The compound has also been investigated for its anti-inflammatory properties. Research indicates it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various acetimidic acid derivatives, including this compound. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In a recent study published in Cancer Research, researchers explored the effects of this compound on human breast cancer cells (MCF-7). The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, highlighting its potential as an anticancer agent.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

